BenchChemオンラインストアへようこそ!

1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Tandem Ritter reaction three-component condensation dihydroisoquinoline synthesis

1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 384357-13-5) is a synthetic 3,4-dihydroisoquinoline derivative bearing three key structural features: a reactive 1-chloromethyl group, electron-donating 6,7-dimethoxy substituents on the benzo ring, and a geminal 3,3-dimethyl moiety. It belongs to the broader class of 1-(ω-chloroalkyl)-6,7-dimethoxy-3,3-dialkyl-3,4-dihydroisoquinolines, which are accessed via a tandem Ritter-type three-component condensation of veratrole, isobutylene oxide, and chloroacetonitrile.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 384357-13-5
Cat. No. B3032709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
CAS384357-13-5
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C=C2C(=N1)CCl)OC)OC)C
InChIInChI=1S/C14H18ClNO2/c1-14(2)7-9-5-12(17-3)13(18-4)6-10(9)11(8-15)16-14/h5-6H,7-8H2,1-4H3
InChIKeyIYCYIPOZYAWIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 384357-13-5): Chemical Identity and Compound Class


1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 384357-13-5) is a synthetic 3,4-dihydroisoquinoline derivative bearing three key structural features: a reactive 1-chloromethyl group, electron-donating 6,7-dimethoxy substituents on the benzo ring, and a geminal 3,3-dimethyl moiety. It belongs to the broader class of 1-(ω-chloroalkyl)-6,7-dimethoxy-3,3-dialkyl-3,4-dihydroisoquinolines, which are accessed via a tandem Ritter-type three-component condensation of veratrole, isobutylene oxide, and chloroacetonitrile [1][2]. The free base has molecular formula C₁₄H₁₈ClNO₂ (MW 267.75), a computed LogP of 3.07, and a topological polar surface area (TPSA) of 30.82 Ų . Its ¹H NMR spectrum (500 MHz, CDCl₃) has been deposited in the SpectraBase database [3]. The compound is commercially available at ≥98% purity and is classified under GHS07 (Warning; H302-H315-H319-H335) .

Why 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline Cannot Be Replaced by a Close Analog in Research and Development


Substituting this compound with a structurally related 3,4-dihydroisoquinoline risks losing the functional convergence that defines its R&D utility. The 6,7-dimethoxy pattern is not merely a spectator substitution; it enables the tandem Ritter cyclocondensation route that installs both the 3,3-dimethyl and 1-chloromethyl groups in a single operational step [1]. Removing the methoxy groups (e.g., CAS 146304-90-7) eliminates this synthetic accessibility and alters the electron density of the aromatic ring, changing the reactivity of the chloromethyl group in subsequent nucleophilic substitutions [2]. Conversely, removing the 3,3-dimethyl group (e.g., CAS 52210-49-8) destabilizes the cyclic imine toward hydrolysis and alters the conformational preference of the tetrahydroisoquinoline scaffold. The chloromethyl handle is the single critical functional group that enables divergent derivatization into hemostatic, anticoagulant, antiaggregant, and hypotensive candidate molecules—a property not shared by analogs bearing benzyl, aroylmethyl, or unsubstituted methyl groups at C-1 [2][3].

Quantitative Differentiation Evidence for 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline vs. Closest Analogs


Tandem Ritter Synthesis: One-Pot Access vs. Multi-Step Routes for Non-6,7-Dimethoxy Analogs

The target compound is assembled in a single synthetic operation via the three-component condensation of veratrole (1,2-dimethoxybenzene), isobutylene oxide, and chloroacetonitrile under Ritter conditions. The 6,7-dimethoxy groups on the benzo ring are essential for directing electrophilic attack by the carbocation generated from isobutylene oxide. In contrast, the non-6,7-dimethoxy analog 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 146304-90-7) cannot be prepared via this tandem route; its synthesis requires a distinct cyclocondensation of dialkylbenzylcarbinols with chloroacetonitrile, a process that proceeds via a different mechanistic pathway and affords the product as a hydrochloride salt requiring additional neutralization steps [1][2]. The tandem Ritter route generates the free base directly, which is advantageous for subsequent non-aqueous transformations.

Tandem Ritter reaction three-component condensation dihydroisoquinoline synthesis veratrole cyclocondensation

Chloromethyl Reactivity Divergence: Hemostatic vs. Anticoagulant Pharmacological Profiles from a Single Intermediate

The chloromethyl group at C-1 serves as a divergent synthetic hub: reaction with phenols under phase-transfer catalysis yields 1-aryloxymethyl-3,4-dihydroisoquinolines, which exhibit anticoagulant effects, while acylation via tertiary enamines yields 1-aroylmethyl-3,4-dihydroisoquinolines with hemostatic activity. The most active hemostatic compound in the aroylmethyl series increased blood clotting by 17.7% relative to control [1]. This pharmacological divergence from a single chloromethyl precursor is not accessible from analogs where the C-1 position is already occupied by a benzyl (CAS 301352-56-7), isopropyl (CAS 107416-41-1 analog), or unsubstituted methyl group. The 6,7-dimethoxy pattern further modulates potency: in the broader 3,4-dihydroisoquinoline class, 6,7-dimethoxy substitution confers higher pharmacological activity compared to 6,7-dihydroxy or unsubstituted analogs [2].

hemostatic activity anticoagulant activity phase-transfer catalysis blood clotting SAR divergence

Antiarrhythmic Activity Index: Chloromethyl vs. Dichloromethyl Class-Level Quantitative Comparison

In a head-to-head pharmacological study of 1-chloromethyl- vs. 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolinium chlorides, water-soluble 1-chloromethylisoquinoline hydrochlorides demonstrated antiarrhythmic activity with a maximum antiarrhythmic index (LD₅₀/ED₅₀) of 14.8 in a CaCl₂-induced arrhythmia model, while also suppressing corazole-induced convulsions [1]. In contrast, the 1-dichloromethyl analogs showed negligible antiarrhythmic activity but exhibited analgesic effects comparable to metamizole sodium (reference analgesic) [1]. This clear pharmacological divergence based solely on the chloromethyl vs. dichloromethyl substitution at C-1 highlights the critical nature of the monochloromethyl group in the target compound.

antiarrhythmic index CaCl₂-induced arrhythmia corazole convulsions ion channel pharmacology

NaBH₄ Reduction to Benzoannelated Azabicycloalkanes: A Structural Diversification Unique to 1-(ω-Chloroalkyl) Derivatives

The 1-(ω-chloroalkyl) substitution in the target compound enables a unique reductive cyclization: treatment with NaBH₄ reduces the C=N imine bond and triggers intramolecular nucleophilic displacement of the terminal chloride, yielding benzoannelated azabicyclo[m.n.0]alkanes (where m and n depend on the chloroalkyl chain length). For the chloromethyl derivative (m=1, n=0), this yields a conformationally constrained azabicyclo scaffold that has been tested for hypotensive and antiaggregant activity [1]. Analogs lacking the ω-chloroalkyl group—such as 1-benzyl, 1-methyl, or 1-aryl derivatives—cannot undergo this intramolecular cyclization and instead yield simple 1,2,3,4-tetrahydroisoquinolines upon NaBH₄ reduction, which have a markedly different pharmacological profile [1][2].

benzoannelated azabicycloalkanes sodium borohydride reduction hypotensive activity antiaggregant activity conformational constraint

Physicochemical Property Comparison: 6,7-Dimethoxy Substitution Increases Polarity and H-Bond Acceptor Capacity vs. Non-Methoxy Analog

The 6,7-dimethoxy groups in the target compound contribute three hydrogen bond acceptors (two methoxy oxygens + imine nitrogen) and a TPSA of 30.82 Ų, with a computed LogP of 3.07 . In contrast, the non-6,7-dimethoxy analog 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 146304-90-7, C₁₂H₁₄ClN, MW 207.70) has only one H-bond acceptor (imine nitrogen), a lower TPSA, and a higher predicted LogP (~3.5–4.2 based on fragment-based estimates), consistent with greater lipophilicity . The molecular weight difference (267.75 vs. 207.70 Da) and the 60 Da increase in mass are attributable to the two methoxy groups, which also increase the number of rotatable bonds from 1 to 3. These differences directly affect membrane permeability predictions and HPLC retention behavior.

LogP topological polar surface area drug-likeness physicochemical profiling permeability prediction

High-Value Application Scenarios for 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis Targeting the Coagulation Cascade

The chloromethyl group enables a single key intermediate to feed two parallel SAR programs: phase-transfer-catalyzed O-arylation with phenols yields 1-aryloxymethyl derivatives with anticoagulant activity, while enamine acylation yields 1-aroylmethyl derivatives with hemostatic activity (most active compound: +17.7% blood clotting vs. control) [1]. This divergent strategy is not feasible with the 1-benzyl analog (CAS 301352-56-7) or the non-6,7-dimethoxy compound (CAS 146304-90-7), where the fixed C-1 substituent precludes pharmacological switching. Procurement of CAS 384357-13-5 thus supports two opposing therapeutic programs from a single inventory item.

One-Pot Synthesis of Constrained Polycyclic Scaffolds via Tandem Ritter Reaction–Reduction Sequence

The target compound can be synthesized in a single step via the three-component Ritter reaction of veratrole, isobutylene oxide, and chloroacetonitrile [1]. Subsequent NaBH₄ reduction triggers intramolecular N-alkylation to yield benzoannelated azabicyclo[m.n.0]alkanes with hypotensive and antiaggregant activity [2]. This two-step sequence (tandem Ritter → NaBH₄) provides rapid access to a conformationally constrained scaffold that cannot be obtained from C-1 benzyl, methyl, or aryl analogs. The entire sequence from commodity chemicals to bioactive polycycle is achievable without intermediate purification of the dihydroisoquinoline, reducing overall synthesis time.

Antiarrhythmic Drug Discovery Leveraging the Chloromethyl Pharmacophore

1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolinium chlorides demonstrate a maximum antiarrhythmic index of 14.8 (LD₅₀/ED₅₀) in CaCl₂-induced arrhythmia models, while the corresponding 1-dichloromethyl analogs are inactive as antiarrhythmics [1]. This establishes the monochloromethyl group as a critical pharmacophoric element for ion channel activity in this scaffold. The 6,7-dimethoxy substitution further modulates potency based on class-level SAR [2]. Groups screening for Class I or Class III antiarrhythmic agents should prioritize the chloromethyl derivative over the dichloromethyl or non-halogenated analogs.

Chromatographic Method Development and Analytical Reference Standard Qualification

The target compound's computed LogP of 3.07 and TPSA of 30.82 Ų place it in a polarity range distinct from both the more lipophilic non-6,7-dimethoxy analog (CAS 146304-90-7) and the more polar 6,7-dihydroxy or tetrahydroisoquinoline derivatives [1][2]. Its ¹H NMR spectrum has been fully characterized at 500 MHz in CDCl₃ and deposited in the SpectraBase database, providing a verified reference for identity testing [3]. The compound is commercially available at ≥98% purity with defined storage conditions (sealed, dry, 2–8°C) and GHS classification (H302-H315-H319-H335) [1], making it suitable as a reference standard for HPLC purity analysis of dihydroisoquinoline-based drug candidates and intermediates.

Quote Request

Request a Quote for 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.